4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a phenyl ring substituted with a bromine atom, and a methylphenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The reaction between 3-methylphenoxyacetic acid and hydrazine hydrate forms the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-bromobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. The bromine atom can also participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
- 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Uniqueness
4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in binding affinity and selectivity compared to its analogs.
Properties
Molecular Formula |
C23H19BrN2O4 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-16-3-2-4-21(13-16)29-15-22(27)26-25-14-17-5-11-20(12-6-17)30-23(28)18-7-9-19(24)10-8-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
HKFGOCOTBNQGED-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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